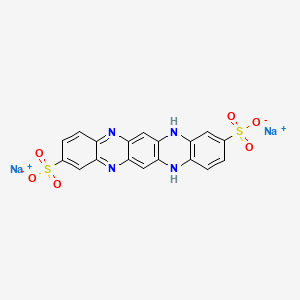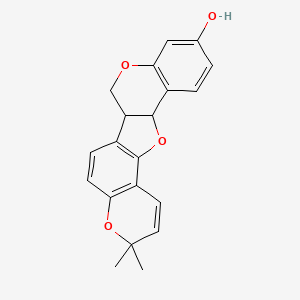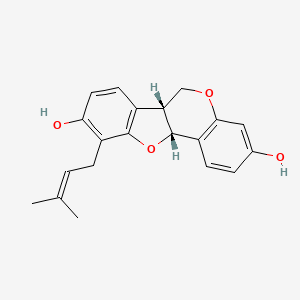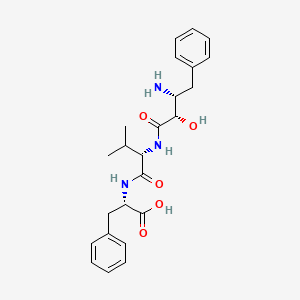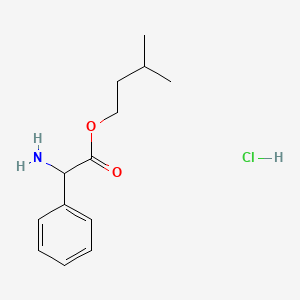
ノナクチン
概要
説明
科学的研究の応用
Nonactin has a wide range of scientific research applications. In chemistry, it is used as a selective ionophore in potentiometric sensors for detecting ammonium ions . In biology and medicine, nonactin has been shown to possess antitumor activity and is an effective inhibitor of the P170-glycoprotein responsible for drug resistance in multiple drug-resistant cancer cell lines . Additionally, it is used in environmental monitoring for water quality assessment and clinical tests in biological fluids .
作用機序
ノナクチンは、カリウムやナトリウムなどのアルカリ金属カチオンと錯体を形成し、それらを生物学的膜や人工膜を介して輸送することにより、その効果を発揮します 。このイオノフォア活性は、細胞内のイオンバランスを乱し、さまざまな生物学的効果をもたらします。 ノナクチンは、特にミトコンドリアに送られる細胞質の前駆体タンパク質の処理を阻害し、ミトコンドリアでの酸化的リン酸化を解離することができます .
生化学分析
Biochemical Properties
Nonactin exhibits binding preferences for some ions over others . It exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, but it exhibits the highest selectivity for ammonium ions and thallium ions . This ion selectivity is seen in other macrocyclic ligands, such as the cyclic ionophore valinomycin .
Cellular Effects
Nonactin has been reported to specifically inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria . It is able to uncouple the oxidative phosphorylation of mitochondria of rat liver in a low concentration, and can also carry cations across biological and artificial membranes .
Molecular Mechanism
Nonactin’s mechanism of action is intimately related to its ionophore properties and ability to act as a selective cation carrier . It forms complexes with alkali cations and transports them across membranes through passive diffusion .
Metabolic Pathways
Nonactin is believed to be assembled from acetate, propionate, and succinate via a pathway based upon polyketide biosynthesis . The potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes .
Transport and Distribution
Nonactin is known for its ability to transport alkali cations across lipid membranes . It forms complexes with these cations and carries them across biological and artificial membranes .
準備方法
ノナクチンは、全合成や細菌培養からの抽出など、さまざまな方法で合成できます。ノナクチンの全合成には、テトラヒドロフラン環とエステル結合の形成が含まれます。 報告されている方法の1つは、ストレプトマイセス・グリセウスにおけるポリケチドシンターゼ様遺伝子の使用です 。 工業的な製造方法では、通常、上記の細菌種を培養し、その後、抽出と精製プロセスを行います .
化学反応の分析
ノナクチンは、主にそのイオノフォア特性に関連する、いくつかのタイプの化学反応を起こします。 アルカリ金属カチオンと錯体を形成し、特定のイオンに対して他のイオンよりも結合性を示します 。これらの反応で使用される一般的な試薬には、カリウム塩とナトリウム塩があります。 これらの反応から生成される主要な生成物は、イオノフォア - カチオン錯体であり、その生物学的活性にとって重要です .
科学研究への応用
ノナクチンは、科学研究で幅広い応用範囲を持っています。 化学では、アンモニウムイオンを検出するための電位測定センサーにおける選択的イオノフォアとして使用されます 。 生物学および医学では、ノナクチンは抗腫瘍活性を示し、多剤耐性癌細胞株における薬剤耐性に関与するP170-グリコプロテインの有効な阻害剤であることが示されています 。 さらに、水質評価の環境モニタリングや、生物学的流体の臨床検査にも使用されます .
類似化合物との比較
ノナクチンは、モノアクチン、ジアクチン、トリアクチン、テトラアクチンなど、類似の化合物を含むマクロテトロリドファミリーに属しています 。これらの化合物は、テトラヒドロフラン環とエステル結合の数に違いはあるものの、構造が似ています。 ノナクチンは、さまざまなカチオンと錯体を形成する能力が独特で、汎用性の高いイオノフォアとなっています 。 そのホモログと比較して、ノナクチンは結合性と溶解性の特性が異なります .
特性
IUPAC Name |
2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXHJPMNBXMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863951 | |
| Record name | 2,5,11,14,20,23,29,32-Octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-84-7 | |
| Record name | Nonactin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nonactin is an ionophore, meaning it facilitates the transport of ions across biological membranes. It exhibits a high selectivity for potassium ions (K+) [, , , , ]. Nonactin achieves this by encapsulating the K+ ion within its hydrophobic cavity, effectively shielding it from the surrounding environment [, , ]. This complex then diffuses across the membrane, following the concentration gradient of K+ []. This disruption of the K+ gradient can have various downstream effects, including:
- Disruption of cellular osmotic balance: The influx of K+ into the cell can lead to swelling and ultimately cell death [, ].
- Uncoupling of oxidative phosphorylation: In mitochondria, the influx of K+ disrupts the proton gradient necessary for ATP synthesis, ultimately leading to energy depletion [, ].
- Inhibition of intracellular glycosylation: Nonactin appears to interfere with the trafficking of glycoproteins within the cell, hindering proper glycosylation without directly inhibiting glycoprotein synthesis [].
ANone:
- Molecular formula: C40H64O12 []
- Spectroscopic data: Numerous spectroscopic studies have been conducted on nonactin, including:
- Nuclear Magnetic Resonance (NMR): Both solution-state and solid-state NMR have been used to determine the conformation of nonactin and its complexes with various cations [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the carbonyl stretch region, has provided insights into the nature of cation binding to nonactin [, , , ].
- Raman Spectroscopy: Raman spectroscopy has been used to study the conformation of nonactin and its analogs in different states [].
A: Nonactin is soluble in organic solvents like chloroform and methanol, but less soluble in water []. This solubility profile is critical for its ionophoric activity, as it allows the molecule to partition into the lipid bilayer of membranes.
- Ion-selective electrodes: Due to its high selectivity for K+, nonactin is widely used in the construction of potassium-selective electrodes [, ].
- Biological research: Nonactin is employed as a tool to study ion transport, membrane permeability, and the effects of K+ ionophores on cellular processes [, ].
ANone: Nonactin itself is not a catalyst. It functions as a carrier molecule, facilitating the transport of K+ ions across membranes. It does not directly catalyze chemical reactions.
ANone: Computational methods have been extensively used to investigate nonactin and its interactions:
- Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations: These methods have been used to model the conformational dynamics of nonactin and its complexes with different cations in various solvents [, , ]. These simulations provide insights into the structural basis of ion selectivity and the mechanism of ion transport.
- Quantum Mechanical (QM) calculations: QM calculations, primarily density functional theory (DFT), have been employed to investigate the electronic structure of nonactin, the nature of cation binding, and the energetics of complex formation [, , ]. These calculations complement experimental findings and provide a deeper understanding of the molecular interactions involved.
ANone: The biological activity of nonactin is highly dependent on its structure:
- Alternating Stereochemistry: The naturally occurring form of nonactin possesses a specific alternating (+)-(-)-(+)-(-) stereochemistry of its nonactic acid monomers []. This arrangement is crucial for its biological activity and ion binding efficiency.
- Chirality: The enantiomeric composition of nonactin directly influences its interaction with chiral amines []. The alternating chiral domains contribute to enantioselective complex formation.
- Side Chains: The ethyl side chains in nonactin, compared to methyl groups in other nactin analogs, contribute to its increased hydrogen bonding capacity with solvents like methanol, potentially influencing its solubility and membrane partitioning [].
- Ring Size and Flexibility: Modifications to the ring size or flexibility of the macrocycle can alter its cation selectivity and binding affinity [, , ].
ANone: Nonactin is a relatively stable compound, but specific stability data under various conditions is limited in the provided research. Formulation strategies for nonactin are not extensively discussed in the provided research, likely due to its primary use as a research tool and in ion-selective electrodes.
ANone: Specific SHE regulations regarding nonactin are not discussed in the provided research. As with any chemical, appropriate handling and disposal procedures should be followed.
- Cellular uptake: Nonactin readily crosses cell membranes due to its hydrophobic nature [, , , ].
- Potassium ion transport: Nonactin facilitates the transport of K+ ions across membranes, disrupting ion gradients [, , ].
A:
- In vitro:
- In vivo:
- Cytotoxicity: Nonactin exhibits cytotoxic effects at higher concentrations, likely due to its disruption of cellular ion homeostasis [, , ].
ANone: Specific drug delivery and targeting strategies for nonactin are not extensively discussed in the provided research.
ANone: Research on biomarkers and diagnostics specifically related to nonactin treatment is not covered in the provided research.
ANone: Various analytical techniques are employed to characterize and quantify nonactin:
- Mass Spectrometry (MS): MS techniques, including electrospray ionization (ESI-MS) and laser desorption ionization (LDI-MS), are used to determine the molecular weight of nonactin and its complexes [].
- Spectroscopy: NMR, IR, and Raman spectroscopy are used to analyze the structure, conformation, and interactions of nonactin [, , , , , , , , ].
ANone: The environmental impact and degradation of nonactin are not specifically addressed in the provided research.
A: Nonactin's solubility in various organic solvents is mentioned in several papers [, , ]. Its solubility in water is generally considered low, which is typical for macrocyclic compounds with a predominantly hydrophobic exterior.
ANone: The provided research does not provide specific details regarding the validation of analytical methods used for nonactin analysis.
ANone: Specific quality control and assurance measures for nonactin are not described in the provided research.
ANone: The provided research does not include information regarding the immunogenicity or immunological responses to nonactin.
ANone: While nonactin is known to transport K+ ions across membranes, specific interactions with drug transporters are not discussed in the provided research.
ANone: Information on the interaction of nonactin with drug-metabolizing enzymes is not available in the provided research.
ANone: Several synthetic and natural ionophores exhibit similar ionophoric properties to nonactin, such as:
ANone: Specific strategies for the recycling and waste management of nonactin are not discussed in the provided research.
ANone: Nonactin research benefits from a range of research infrastructure and resources, including:
- Chemical synthesis and analytical facilities: For the synthesis, purification, and characterization of nonactin and its analogs [, , , ].
- Spectroscopic equipment: NMR, IR, and Raman spectrometers are essential for structural and conformational analysis [, , , , , , , , ].
- Computational resources: High-performance computing clusters are necessary for MD simulations and QM calculations [, , ].
- Biological models: Cell cultures and animal models are essential for studying the biological activity and toxicity of nonactin [, , , , , , , ].
ANone: Nonactin research has a rich history, with key milestones including:
ANone: Nonactin research exemplifies cross-disciplinary synergy, drawing upon expertise from:
- Organic chemistry: For the synthesis and structural modification of nonactin analogs [, , , ].
- Analytical chemistry: For the development and validation of analytical methods to characterize and quantify nonactin [, ].
- Biochemistry: To understand the interaction of nonactin with biological membranes and its effects on cellular processes [, , , , , , , , ].
- Pharmacology: To study the potential therapeutic applications of nonactin and its analogs [, , , ].
- Computational chemistry: To model the structure, dynamics, and interactions of nonactin [, , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




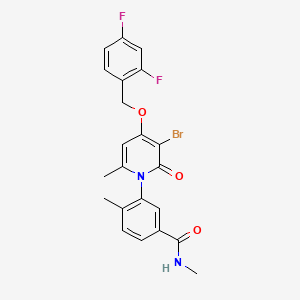

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)
![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)
